N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-chlorobenzamide
Description
Properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-3-chlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O/c21-15-5-3-4-14(12-15)20(25)22-16-10-8-13(9-11-16)19-23-17-6-1-2-7-18(17)24-19/h1-12H,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVHJPMQHCQERIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-chlorobenzamide typically involves the following steps:
Formation of the Benzimidazole Ring: The benzimidazole ring can be synthesized by the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Coupling with Chlorobenzamide: The benzimidazole derivative is then coupled with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-chlorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the benzamide group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The benzimidazole ring can participate in redox reactions, potentially altering its electronic properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce benzimidazole N-oxides .
Scientific Research Applications
Biological Activities
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-chlorobenzamide exhibits notable antiviral and anticancer properties. Research indicates that compounds with similar structures have shown promising results in inhibiting viral replication and cancer cell proliferation.
Antiviral Activity
Studies have reported that derivatives of benzimidazole, including this compound, can exhibit antiviral effects against various viruses. For instance, compounds with similar structural motifs have been shown to inhibit the replication of Bovine Viral Diarrhea Virus (BVDV) effectively.
Anticancer Activity
The anticancer potential of this compound has been explored through various assays. It has demonstrated significant cytotoxicity against several cancer cell lines. For example, in vitro studies have indicated that related benzimidazole derivatives possess selective cytotoxic effects on human colorectal carcinoma cells (HCT116), outperforming standard chemotherapy agents like 5-Fluorouracil (5-FU) .
Comparative Studies
To better understand the efficacy of this compound, it is useful to compare it with other related compounds. The following table summarizes some key comparative data:
| Compound Name | Structure Features | Biological Activity | IC50 (µM) |
|---|---|---|---|
| N-(1H-benzimidazol-2-yl)-2-nitrobenzamide | Benzimidazole with nitro group | Antiviral (BVDV) | Not specified |
| N-(4-methylphenyl)-3-chlorobenzamide | Methyl substitution on phenyl | Anticancer | Not specified |
| This compound | Unique combination of benzimidazole and chlorobenzamide | Anticancer (HCT116) | 5.85 (vs 5-FU: 9.99) |
Case Studies
Several case studies have highlighted the applications of this compound in therapeutic contexts:
- Antimicrobial Studies : In vitro evaluations have shown that this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .
- Antitubercular Activity : Some derivatives have been assessed for their antitubercular properties against Mycobacterium tuberculosis, showing promise for further development in treating tuberculosis .
Mechanism of Action
The mechanism of action of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-chlorobenzamide involves its interaction with molecular targets such as enzymes and DNA. The benzimidazole ring can intercalate into DNA, disrupting its function and leading to cell death in cancer cells . Additionally, this compound can inhibit enzymes by binding to their active sites, thereby blocking their activity .
Comparison with Similar Compounds
Similar Compounds
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-chloroacetamide: Similar in structure but with a different substitution pattern on the benzamide group.
2-((1-((4-substituted phenyl) amino)-4,5-dimethyl-1H-imidazol-2-yl)thio)-N-(6-substitutedbenzo[d]thiazol-2-yl)acetamide: Contains a benzimidazole ring but with additional functional groups that confer different biological activities.
Uniqueness
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-chlorobenzamide is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the chlorine atom in the benzamide group can enhance its ability to interact with biological targets and improve its pharmacokinetic properties .
Biological Activity
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-chlorobenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a benzimidazole moiety, which is associated with a variety of pharmacological effects, including anticancer and antiviral properties. The unique combination of structural elements in this compound may enhance its biological efficacy compared to other derivatives.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : CHClNO
- Molecular Weight : 299.75 g/mol
- Key Structural Features :
- Benzimidazole ring
- Chlorobenzamide substituent
This structural configuration is critical for its interaction with biological targets, influencing both its selectivity and potency.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. The compound has been tested against various cancer cell lines, demonstrating significant cytotoxic effects. For instance, it exhibited IC values in the low micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the S phase, as evidenced by flow cytometry analyses .
Antiviral Activity
In addition to its anticancer properties, this compound has shown promising antiviral activity. It was evaluated against several viral strains, including those responsible for influenza and other respiratory infections. The antiviral mechanism is believed to be linked to the inhibition of viral replication and interference with viral entry into host cells .
Comparison with Related Compounds
The biological activity of this compound can be compared with similar compounds in the table below:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(1H-benzimidazol-2-yl)-2-nitrobenzamide | Benzimidazole with nitro group | Antiviral activity against BVDV |
| N-(4-methylphenyl)-3-chlorobenzamide | Methyl substitution on phenyl | Anticancer effects |
| 5-Nitrobenzo[d]imidazole derivatives | Nitrogen substitutions | Antimicrobial activity |
This comparison illustrates that while many benzimidazole derivatives exhibit biological activities, the specific combination of a benzimidazole core and a chlorobenzamide substituent in this compound may enhance its effectiveness against certain targets .
Study 1: Anticancer Efficacy
A recent study assessed the anticancer efficacy of this compound in vivo using xenograft models. The results indicated a significant reduction in tumor volume compared to control groups, with treated mice showing prolonged survival rates. Histological examinations revealed decreased proliferation markers (Ki-67) and increased apoptosis markers (Caspase-3) .
Study 2: Antiviral Mechanism Investigation
Another investigation focused on the antiviral mechanisms of this compound. It was found to inhibit viral entry by disrupting the interaction between viral proteins and host cell receptors. This was confirmed through plaque reduction assays, where treated cells showed significantly fewer plaques compared to untreated controls .
Q & A
Q. What are the optimal reaction conditions for synthesizing N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-chlorobenzamide to maximize yield?
- Methodological Answer : The synthesis involves two key steps: (1) hydrogenation of the isoxazole precursor and (2) cyclization to form the benzimidazole ring. Optimal conditions include:
- Catalyst Selection : Raney nickel (instead of Pd/C) avoids hydrodechlorination byproducts, achieving 92% yield for intermediate 2 .
- Solvent and Temperature : Ethanol at 45°C under alkaline conditions (NaOH, 2 equiv) yields 88% of the final product. Lower temperatures (25°C) or weaker bases (Na₂CO₃) reduce efficiency .
- Validation : LC-MS and isolated yield measurements are critical for tracking intermediate conversions .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of:
- Spectroscopic Techniques : ¹H/¹³C NMR to verify aromatic protons and carbonyl groups.
- Mass Spectrometry : ESI-HRMS to confirm molecular weight alignment with theoretical values .
- Melting Point Analysis : Compare observed values (e.g., 261–263°C for similar benzamides) with literature data .
Advanced Research Questions
Q. How can computational chemistry enhance the design of novel benzamide derivatives, such as this compound?
- Methodological Answer : Integrate quantum chemical calculations with experimental workflows:
- Reaction Path Searches : Use tools like AFIR (Artificial Force-Induced Reaction) to predict viable reaction pathways .
- Data Feedback Loops : Apply machine learning to experimental data (e.g., catalyst performance, solvent effects) to refine computational models .
- Case Study : ICReDD’s approach reduced trial-and-error experimentation by 50% in analogous projects .
Q. What strategies resolve discrepancies in reaction yields during hydrogenation of halogenated precursors?
- Methodological Answer :
- Byproduct Analysis : Use LC-MS to detect unintended products (e.g., dehalogenated species). In one study, switching from Pd/C to Raney nickel eliminated hydrodechlorination .
- Parameter Optimization : Test hydrogenation duration (6–10 hours) and solvent polarity (water vs. ethanol) to balance reaction rate and selectivity .
Q. How do halogen substituents (e.g., Cl, CF₃) influence the physicochemical properties of benzamide derivatives?
- Methodological Answer :
- Lipophilicity and Stability : Trifluoromethyl groups enhance metabolic stability and membrane permeability, as seen in structurally similar compounds .
- Comparative Studies : Use HPLC to measure logP values and DSC (Differential Scanning Calorimetry) to assess thermal stability across halogenated analogs .
Data Interpretation & Experimental Design
Q. What experimental controls are essential when analyzing cyclization efficiency in benzimidazole formation?
- Methodological Answer :
- Internal Standards : Include reference compounds (e.g., 2-(4-chlorophenyl)-4-formyl-1H-imidazole) to calibrate LC-MS quantification .
- Kinetic Profiling : Monitor reaction progress at 0, 2, 4, and 6 hours to identify optimal termination points .
Q. How should researchers handle conflicting spectral data (e.g., NMR vs. IR) during compound characterization?
- Methodological Answer :
- Cross-Validation : Repeat analyses under standardized conditions (e.g., solvent, temperature).
- Complementary Techniques : Use X-ray crystallography (if crystalline) or 2D NMR (COSY, HSQC) to resolve ambiguities .
Comparative & Mechanistic Studies
Q. What methodologies are recommended for studying the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- Catalyst Screening : Test Pd-, Ni-, or Cu-based catalysts in Suzuki-Miyaura or Ullmann couplings.
- Computational Pre-screening : DFT calculations to predict regioselectivity and activation barriers .
Q. How can researchers systematically compare the biological activity of this compound with analogs (e.g., trifluoromethyl-substituted benzamides)?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Use in vitro assays (e.g., enzyme inhibition) paired with molecular docking to correlate substituent effects with activity .
- Pharmacokinetic Profiling : Measure plasma stability and CYP450 interactions via LC-MS/MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
